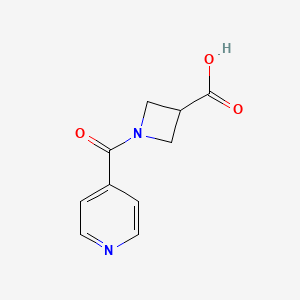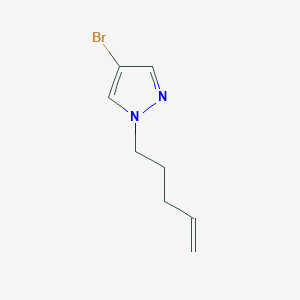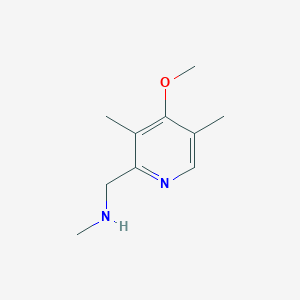
(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine
Vue d'ensemble
Description
“(4-Methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-methyl-amine” is a derivative of hydroxylamine with the hydroxyl hydrogen replaced by a methyl group . It can also be viewed as a derivative of methanol with the hydroxyl hydrogen replaced by an amino group .
Synthesis Analysis
The synthesis of this compound involves O-alkylation of hydroxylamine derivatives. For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . Another method involves methanolysis of hydroxylamine sulfonates .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring with two methyl groups and a methoxy group attached to it . The InChI code for this compound is1S/C9H13NO2/c1-6-4-10-8 (5-11)7 (2)9 (6)12-3/h4,11H,5H2,1-3H3 . Chemical Reactions Analysis
Analogous to the behavior of hydroxylamine, this compound condenses with ketones and aldehydes to give imines . It undergoes deprotonation by methyl lithium to give CH3ONHLi. This N-lithio derivative is attacked by organolithium compounds to give, after hydrolysis, amines .Physical And Chemical Properties Analysis
This compound is a colorless volatile liquid that is soluble in polar organic solvents and in water . Its empirical formula is C9H13NO2 and its molecular weight is 167.21 .Applications De Recherche Scientifique
Heterocyclic Amines in Food and Carcinogenicity
Research has extensively studied heterocyclic aromatic amines (HAAs) like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) for their carcinogenic potential in biological systems. These compounds, formed during the cooking of protein-rich foods, have shown mutagenic and carcinogenic effects in rodent models, highlighting the importance of quantitative and qualitative analysis of such compounds in food, biological matrices, and environmental samples. Techniques like liquid chromatography coupled to mass spectrometry are deemed essential for sensitive and selective analysis of HAAs and their metabolites (Teunissen et al., 2010).
Amine Activators in Polymerization
Amines, particularly tertiary aromatic amines, play a crucial role as accelerators in the curing of acrylic resins, such as those used in dental applications and bone cements. The review by Vázquez et al. (1998) discusses the kinetics, mechanism, and activation energy of these reactions, alongside the implications of temperature and potential toxicity related to their biomedical use (Vázquez et al., 1998).
Dietary Sources and Biological Activities of Amines
Dietary factors have been implicated in the incidence of various cancers, with some food-derived HAAs suggested as etiological agents in human breast cancer. Such compounds, formed in cooked meats, have been examined for their carcinogenic potential through the formation of DNA adducts and metabolic activation in the human body, indicating the need for further research on their interaction with other dietary factors (Snyderwine, 1994).
Implications for Environmental and Public Health
A broad review of amine-related research suggests that while some amines have applications in industrial processes, their presence in the environment and foods, even at trace levels, poses significant health risks. Studies emphasize the importance of analytical methods for their detection and the evaluation of their effects on human health and safety, underscoring the need for ongoing research into safer alternatives and mitigation strategies (Stavric, 1994).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-methoxy-3,5-dimethylpyridin-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-5-12-9(6-11-3)8(2)10(7)13-4/h5,11H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIBLHAKBKSQMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Bromophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1531227.png)

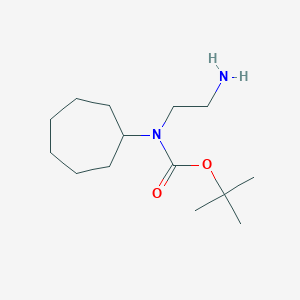
![5-Chloro-2-methyl-2,3-dihydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1531234.png)
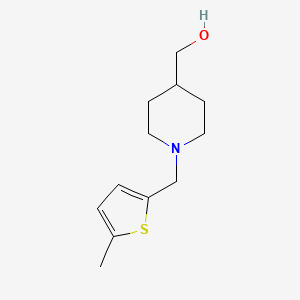
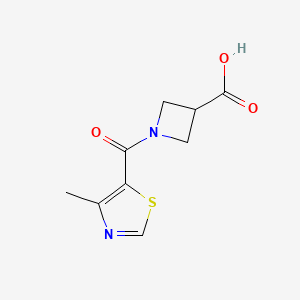


![2,5-Dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B1531241.png)
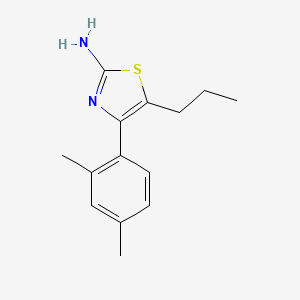
![[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1531245.png)
![1-[(2-Methoxyphenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531246.png)
